Potassium indigotetrasulfonate
Overview
Description
Potassium indigotetrasulfonate is a useful research compound. Its molecular formula is C16H6K4N2O14S4 and its molecular weight is 734.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Potassium indigotetrasulfonate primarily targets ozone molecules in the atmosphere . Ozone is a molecule composed of three oxygen atoms, and it plays a crucial role in shielding the Earth from harmful ultraviolet radiation .
Mode of Action
This compound acts as an ozone-scavenging reagent . It reacts rapidly with ozone, leading to a decrease in the concentration of ozone
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the ozone cycle in the atmosphere . By scavenging ozone, this compound can disrupt the balance of ozone in the atmosphere . The downstream effects of this disruption can vary and are subject to various environmental factors.
Pharmacokinetics
Given its use as an ozone-scavenging reagent, it is likely that these properties are influenced by environmental factors such as temperature, humidity, and the presence of other chemical species .
Result of Action
The primary result of the action of this compound is the reduction of ozone concentration in the atmosphere . This can have various molecular and cellular effects, depending on the specific environmental context. For instance, a decrease in atmospheric ozone could potentially increase the amount of ultraviolet radiation reaching the Earth’s surface, which could have various biological effects.
Biochemical Analysis
Biochemical Properties
Potassium indigotetrasulfonate plays a significant role in biochemical reactions, particularly as an ozone-scavenging reagent. It reacts rapidly with ozone, making it useful in colorimetric methods for measuring atmospheric ozone and residual aqueous ozone . The compound interacts with various enzymes and proteins, including those involved in oxidative stress responses. For instance, it can interact with enzymes that produce or scavenge reactive oxygen species, thereby influencing the overall oxidative state of the cell.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses to environmental stimuli. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in oxidative stress responses and other cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For example, it can inhibit enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress within the cell. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to a reduction in its effectiveness as a reagent. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of modulating oxidative stress responses and other cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing oxidative stress and improving cellular function. At high doses, this compound can be toxic, leading to adverse effects such as cell death and tissue damage. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress responses. The compound interacts with enzymes and cofactors involved in the production and scavenging of reactive oxygen species, thereby influencing metabolic flux and metabolite levels. For example, it can modulate the activity of superoxide dismutase and catalase, two key enzymes involved in the detoxification of reactive oxygen species .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via endocytosis and distributed to various cellular compartments. It can also interact with specific binding proteins that facilitate its transport and localization within the cell. The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with other biomolecules and its overall activity within the cell. For example, localization to the mitochondria can enhance its ability to modulate oxidative stress responses by interacting with mitochondrial enzymes and proteins .
Properties
IUPAC Name |
tetrapotassium;2-(3-hydroxy-5,7-disulfonato-1H-indol-2-yl)-3-oxoindole-5,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O14S4.4K/c19-15-7-1-5(33(21,22)23)3-9(35(27,28)29)11(7)17-13(15)14-16(20)8-2-6(34(24,25)26)4-10(12(8)18-14)36(30,31)32;;;;/h1-4,17,19H,(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCAPYLKURBDGO-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6K4N2O14S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.